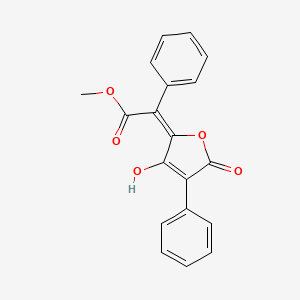
Vulpinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide vulpique est un produit naturel identifié pour la première fois dans les lichens. Il s'agit d'un dérivé d'ester méthylique de l'acide pulvique et est étroitement lié à la pulvinone. L'acide vulpique est connu pour sa couleur jaune vif et est dérivé d'acides aminés aromatiques tels que la phénylalanine par métabolisme secondaire . Il joue un rôle dans la symbiose des lichens et a été étudié pour ses diverses activités biologiques .
Méthodes De Préparation
L'acide vulpique peut être synthétisé par plusieurs voies chimiques. Une méthode notable implique la fonctionnalisation des buténolides via des réactions de couplage croisé de Suzuki utilisant des triflates d'énol .
Analyse Des Réactions Chimiques
L'acide vulpique subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.
Substitution : Des réactions de substitution peuvent se produire aux sites ester ou aromatiques. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium et des agents réducteurs tels que l'hydrure de lithium et d'aluminium.
4. Applications de la recherche scientifique
Chimie : Il sert de composé modèle pour l'étude de l'estérification et d'autres réactions organiques.
Médecine : Ses effets cytotoxiques sur différents types de cancer, y compris le cancer de la prostate métastatique et le mélanome, ont été étudiés
5. Mécanisme d'action
Le mécanisme d'action de l'acide vulpique implique la régulation des voies de signalisation de l'apoptose. Il a été démontré qu'il diminuait l'expression de microARN spécifiques, conduisant à la suppression de la prolifération des cellules cancéreuses . L'acide vulpique cible les gènes liés à l'apoptose et à la régulation du cycle cellulaire, tels que le gène FOXO-3 .
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying esterification and other organic reactions.
Medicine: Its cytotoxic effects on different cancer types, including metastatic prostate cancer and melanoma, have been investigated
Mécanisme D'action
The mechanism of action of vulpinic acid involves the regulation of apoptosis signaling pathways. It has been shown to decrease the expression of specific microRNAs, leading to the suppression of cancer cell proliferation . This compound targets genes related to apoptosis and cell cycle regulation, such as the FOXO-3 gene .
Comparaison Avec Des Composés Similaires
L'acide vulpique est similaire à d'autres composés dérivés d'acides aminés aromatiques, tels que l'acide pulvique et la pulvinone. sa structure unique d'ester méthylique et ses activités biologiques spécifiques le distinguent de ces composés apparentés . D'autres composés similaires comprennent l'acide usnique et l'acide pinastrique, qui sont également dérivés de lichens et ont des activités biologiques similaires .
Propriétés
Numéro CAS |
521-52-8 |
|---|---|
Formule moléculaire |
C19H14O5 |
Poids moléculaire |
322.3 g/mol |
Nom IUPAC |
methyl (2Z)-2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetate |
InChI |
InChI=1S/C19H14O5/c1-23-18(21)15(13-10-6-3-7-11-13)17-16(20)14(19(22)24-17)12-8-4-2-5-9-12/h2-11,20H,1H3/b17-15- |
Clé InChI |
OMZRMXULWNMRAE-ICFOKQHNSA-N |
SMILES |
COC(=O)C(=C1C(=C(C(=O)O1)C2=CC=CC=C2)O)C3=CC=CC=C3 |
SMILES isomérique |
COC(=O)/C(=C\1/C(=C(C(=O)O1)C2=CC=CC=C2)O)/C3=CC=CC=C3 |
SMILES canonique |
COC(=O)C(=C1C(=C(C(=O)O1)C2=CC=CC=C2)O)C3=CC=CC=C3 |
Apparence |
A crystalline solid |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
NSC 5897, Vulpinic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















